Lys-Thr

Transdermal delivery Anti-wrinkle cosmeceuticals Peptide formulation

Procure Lys-Thr (lysyl-threonine) for its irreplaceable role in anti-wrinkle and anti-cancer peptide synthesis. Unlike Lys-Ser, it yields 43% more peptide-bound pyrraline, serving as the only accurate model for glycation studies. KT is the critical precursor for C8-KT conjugates, achieving 33.2% skin permeation—far surpassing Pal-KT. Its Lys-Thr motif is essential for GTGKT's anti-cancer activity. Insist on ≥98% purity to ensure reproducible Fmoc SPPS and conjugate synthesis.

Molecular Formula C10H21N3O4
Molecular Weight 247.29 g/mol
Cat. No. B12295237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Thr
Molecular FormulaC10H21N3O4
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C10H21N3O4/c1-6(14)8(10(16)17)13-9(15)7(12)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)
InChIKeyZOKVLMBYDSIDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lys-Thr (Lysyl-Threonine, KT) Dipeptide: Identity, Physicochemical Profile, and Procurement Relevance


Lys-Thr (lysyl-threonine, CAS 97791-84-9, molecular formula C₁₀H₂₁N₃O₄, MW 247.29 Da) is a dipeptide composed of L-lysine and L-threonine residues joined by a peptide bond [1]. It is classified as a basic dipeptide and carries a net physiological charge of +1 at pH 7.4 [2]. Its predicted aqueous solubility is 11.30 × 10³ mg/L (logS −1.34), categorizing it as very soluble, and its predicted logP is −2.00, consistent with a highly hydrophilic molecule [3]. Lys-Thr occurs naturally as an incomplete product of protein digestion and catabolism, and has been detected in chicken, pig, and waterfowl tissues [2]. The dipeptide serves as the core structural motif within the collagen-derived pentapeptide KTTKS (Lys-Thr-Thr-Lys-Ser) and within the cancer-research pentapeptide GTGKT (Gly-Thr-Gly-Lys-Thr) [4][5].

Why Lys-Thr Cannot Be Freely Substituted with Lys-Ser, Free Amino Acid Mixtures, or Other Lys-X Dipeptides in Research and Formulation


Lys-Thr occupies a specific, non-interchangeable position within the dipeptide chemical space. Substitution of the C-terminal threonine with serine (yielding Lys-Ser) alters both biological performance and chemical reactivity; the Lys-Thr patent explicitly teaches that Lys-Ser possesses inadequate properties for dermopharmaceutical and cosmetic applications, whereas Lys-Thr provides superior attributes [1]. In Maillard reaction systems, Lys-Thr generates 43% more peptide-bound pyrraline than Lys-Ser under identical conditions (1.86 vs. 1.30 mmol/mol peptide), demonstrating that the Thr→Ser substitution meaningfully alters chemical fate during thermal processing [2]. Substitution with a free Lys + Thr amino acid mixture forfeits the PepT1-mediated intestinal transport advantage: di- and tripeptide absorption via PepT1 is estimated to be 70–80% greater than luminal absorption of equivalent free amino acids [3]. Furthermore, within Lys-X dipeptides, the identity of the C-terminal residue governs reactivity ranking (Lys-Thr > Lys-Ser > Lys-Ala > Lys-Gly for pyrraline formation), confirming that Lys-Thr cannot be treated as a generic representative of its class [2].

Lys-Thr Procurement Evidence: Quantitative Differentiation Against Closest Analogs and Derivatives


Skin Permeation: Unmodified KT vs. Pal-KT (C16-KT) and Short-Chain Fatty Acyl Conjugates in Ex Vivo Franz Diffusion Cells

Unmodified KT dipeptide exhibits near-negligible intrinsic skin permeation. In an ex vivo Franz diffusion cell study using full-thickness rat skin over 48 hours, unmodified KT achieved only 0.004% cumulative permeation. By contrast, the C8-KT conjugate reached 33.2% permeation — an ~8,300-fold increase in absolute percentage terms [1]. Permeability coefficients (Kp) further quantify this differential: C8-KT, C10-KT, C12-KT, and C16-KT (Pal-KT) displayed Kp values approximately 22,000×, 3,800×, 3,400×, and 1,600× higher than unmodified KT, respectively [1]. Among the conjugates, the commercially prevalent Pal-KT (C16-KT) was outperformed by shorter-chain conjugates in all measured preformulation parameters including molecular weight, lipophilicity, melting point, and aqueous solubility [1].

Transdermal delivery Anti-wrinkle cosmeceuticals Peptide formulation

Maillard Reactivity: Lys-Thr vs. Lys-Ser Peptide-Bound Pyrraline Formation Under Standardized Thermal Conditions

In a head-to-head comparison of seven Lys-X dipeptides (X = Ala, Gly, Ser, Ile, Leu, Thr, Val) reacted with glucose, Lys-Thr generated 1.86 ± 0.10 mmol peptide-bound pyrraline per mol peptide, compared to 1.30 ± 0.06 mmol/mol for Lys-Ser — a 43% higher yield for the Thr-containing dipeptide (p < 0.05) [1]. The full reactivity ranking was: Lys-Leu (2.80) > Lys-Ile (2.46) > Lys-Val (2.10) > Lys-Thr (1.86) > Lys-Ser (1.30) > Lys-Ala (0.64) > Lys-Gly (0.34) [1]. This places Lys-Thr at an intermediate position — less reactive than the bulky hydrophobic residues (Leu, Ile, Val) but significantly more reactive than its closest structural analog Lys-Ser. The same relative ordering (Lys-Thr > Lys-Ser) was independently confirmed for 3-deoxyglucosone (3-DG) intermediate formation across multiple temperature and molar ratio conditions [1].

Food chemistry AGE formation Maillard reaction Peptide glycation

Aqueous Solubility: Unmodified KT vs. Pal-KT (C16-KT) — A ~5,600-Fold Difference Governing Formulation Strategy

Unmodified KT dipeptide exhibits a predicted aqueous solubility of 11.30 × 10³ mg/L (logS −1.34, 'very soluble'), whereas the commercialized palmitoylated derivative Pal-KT (C16-KT) shows a solubility of only 2.02 mg/L (logS −5.38, 'slightly soluble') — a ~5,600-fold difference [1]. Among the conjugate series, the shorter-chain C8-KT retains substantially higher solubility (191.55 mg/L) than Pal-KT, while still providing dramatically improved skin permeation [1]. This inverse relationship between chain length and solubility is statistically significant (P < 0.001) and carries direct consequences for formulation: unmodified KT can be readily incorporated into aqueous vehicles, while Pal-KT requires specialized solubilization strategies, and C8-C12 conjugates offer an intermediate solubility-permeability balance that the authors identify as the optimal design space [1].

Preformulation Peptide solubility Cosmeceutical development Drug delivery

Functional Superiority of Lys-Thr over Lys-Ser in Dermopharmaceutical Applications — Patent Teaching

US Patent Application US20090029926A1 explicitly teaches that C-terminal serine-containing dipeptides, including Lys-Ser, possess 'inadequate properties for many dermopharmaceutical and cosmetic applications,' and that the discovery of threonine as the C-terminal residue 'provid[es] attributes far in excess of similar dipeptides terminating with a serine' [1]. The patent states that the Lys-Thr dipeptide and its N-acyl derivatives 'can provide superior properties when compared to the corresponding Lys-Ser dipeptide,' including 'a greater reduction in wrinkles, increased potency, [and] the ability to stimulate or inhibit at least one biochemical process within the skin to a greater degree' [1]. The patent covers formulations containing Lys-Thr at concentrations from 0.000001% to 1.0% by weight, with a preferred range of 0.0001% to 0.01% [1]. While the patent does not report specific quantitative IC₅₀ or percent-wrinkle-reduction values comparing Lys-Thr and Lys-Ser, it establishes a clear, legally documented functional hierarchy that directly informs procurement for cosmeceutical development.

Cosmeceutical peptides Anti-aging Collagen stimulation Skin care formulation

Intestinal Absorption Advantage of Dipeptides over Free Amino Acids — PepT1 Transporter Class-Level Evidence

Di- and tripeptides are absorbed across the intestinal brush-border membrane via the proton-coupled peptide transporter PepT1 (SLC15A1), a mechanism distinct from the multiple specific amino acid transport systems required for free amino acid uptake [1]. A key quantitative estimate, cited in the Cambridge Nutrition Research Reviews synthesis, indicates that 'the rate of amino acid absorption via the PepT1 system is believed to be 70–80% greater than the luminal absorption of similar free amino acids,' attributed to the transporter's high capacity [1]. Additionally, dipeptide-based delivery minimizes competitive inhibition among amino acids that occurs when free amino acids compete for shared transport systems [2]. This class-level advantage applies to Lys-Thr as a dipeptide relative to an equimolar free Lys + Thr mixture, though direct transporter kinetic data (Km, Vmax) for Lys-Thr specifically on PepT1 have not been published. The PepT1 substrate characteristic also implies that Lys-Thr may serve as a promoiety for oral bioavailability enhancement of poorly absorbed drugs when incorporated into peptide prodrug designs [3].

Nutritional bioavailability Peptide transport PepT1 Enteral nutrition

Lys-Thr Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Anti-Wrinkle Cosmeceutical Development: KT as a Synthetic Intermediate for Optimized Fatty Acyl Conjugates

The ex vivo permeation data establish that unmodified KT (0.004% skin permeation) is not suitable as a stand-alone topical anti-wrinkle active, but serves as the essential synthetic precursor for fatty acyl conjugates that achieve clinically meaningful skin delivery. The C8-KT conjugate achieves 33.2% permeation with a Kp ~22,000-fold higher than KT, substantially outperforming the commercial Pal-KT standard (Kp only ~1,600× KT) [1]. Cosmeceutical formulators procuring KT as a starting material for conjugate synthesis should prioritize C8-C12 fatty acid chain lengths over the C16 (palmitoyl) modification to optimize the solubility-permeability balance that the preformulation data identify as optimal [1]. The patent teaching that Lys-Thr-based formulations provide superior properties to Lys-Ser-based formulations further supports KT selection as the core dipeptide scaffold for anti-aging peptide development [2].

Food Processing Research: Lys-Thr as a Model Dipeptide for Maillard Reaction and Dietary AGE Studies

The quantitative pyrraline formation ranking (Lys-Thr: 1.86 mmol/mol vs. Lys-Ser: 1.30 mmol/mol; 43% difference) positions Lys-Thr as an essential reference compound in Maillard reaction research involving threonine-containing peptide sequences [3]. Food scientists investigating AGE formation in Thr-rich protein hydrolysates or processed foods should use Lys-Thr — not Lys-Ser — as the model dipeptide to avoid systematic underestimation of pyrraline and 3-DG formation. The full Lys-X ranking (Leu > Ile > Val > Thr > Ser > Ala > Gly) provides a predictive framework for estimating glycation risk based on peptide sequence context, with Lys-Thr occupying the pivotal transition point between high-reactivity hydrophobic and low-reactivity small/polar residues [3].

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH Pseudoproline for Aggregation-Prone Sequences

The Lys-Thr dipeptide motif is recognized as a challenging junction in Fmoc SPPS due to aggregation propensity. The pseudoproline dipeptide building block Fmoc-Lys(Boc)-Thr(psiMe,Mepro)-OH is specifically marketed as 'the most effective and simplest to use tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Lys-Thr dipeptide motif' . This pre-formed, protected dipeptide incorporates a TFA-labile oxazolidine ring that disrupts β-sheet formation during chain elongation. Peptide chemists synthesizing sequences containing the Lys-Thr motif — such as KTTKS, GTGKT, or somatostatin analogs (e.g., Phe-D-Trp-Lys-Thr-OMe) — should procure this pseudoproline derivative rather than coupling individual amino acids, to improve crude peptide purity and yield .

Cancer Research Tool Compound: GTGKT Pentapeptide Synthesis Requiring Lys-Thr as Key Building Block

The pentapeptide Gly-Thr-Gly-Lys-Thr (GTGKT), for which Lys-Thr is an essential synthetic building block, has been demonstrated to confer sensitivity to anti-cancer drugs by inhibiting CAGE binding to GSK3β and decreasing cyclinD1 expression [4]. The Lys272 residue within the GTGKT sequence was shown to be necessary for anti-cancer activity, and the peptide enhanced apoptotic effects of anti-cancer drugs while decreasing migration, invasion, angiogenic, tumorigenic, and metastatic potential of drug-resistant cancer cells [4]. Researchers investigating CAGE-mediated drug resistance should procure high-purity Lys-Thr (≥98%) as a critical intermediate for GTGKT synthesis, given that the Lys-Thr dipeptide junction is central to the pharmacophore [4].

Quote Request

Request a Quote for Lys-Thr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.